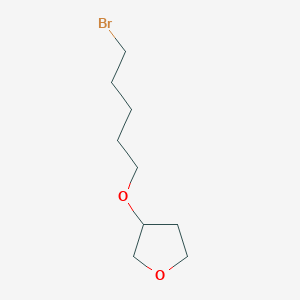
3-((5-Bromopentyl)oxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Bromopentyl)oxy)tetrahydrofuran is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a 5-bromopentyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopentyl)oxy)tetrahydrofuran typically involves the nucleophilic substitution of tetrahydrofuran with 5-bromopentanol under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Bromopentyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Oxidation: Lactones or carboxylic acids.
Reduction: Tetrahydrofuran derivatives with hydrogen replacing the bromine atom.
Applications De Recherche Scientifique
3-((5-Bromopentyl)oxy)tetrahydrofuran has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((5-Bromopentyl)oxy)tetrahydrofuran involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the tetrahydrofuran ring can participate in ring-opening or ring-closing reactions . The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((5-Chloropentyl)oxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.
3-((5-Iodopentyl)oxy)tetrahydrofuran: Similar structure but with an iodine atom instead of bromine.
3-((5-Hydroxypentyl)oxy)tetrahydrofuran: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
3-((5-Bromopentyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom’s moderate leaving group ability and the compound’s stability make it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H17BrO2 |
|---|---|
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
3-(5-bromopentoxy)oxolane |
InChI |
InChI=1S/C9H17BrO2/c10-5-2-1-3-6-12-9-4-7-11-8-9/h9H,1-8H2 |
Clé InChI |
DLGTWBGQXJXGOK-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


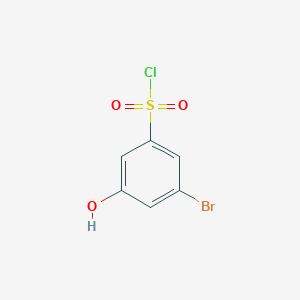
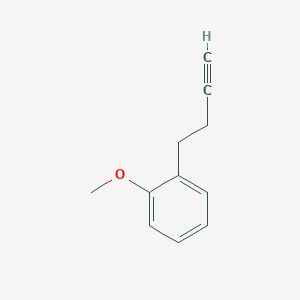
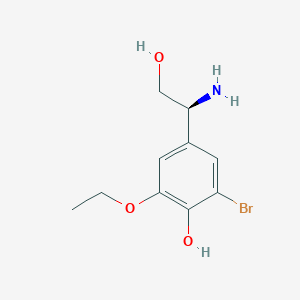
aminehydrochloride](/img/structure/B15315140.png)

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
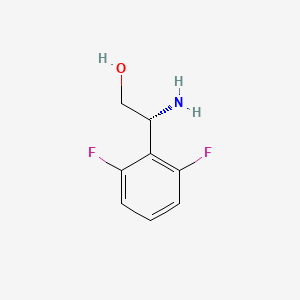
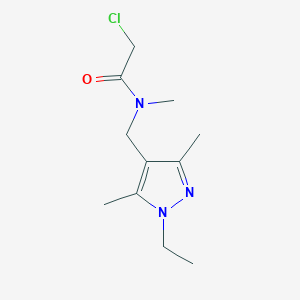

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
